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RXR antagonist 1 -

RXR antagonist 1

Catalog Number: EVT-10992891
CAS Number:
Molecular Formula: C28H33F3N2O3
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Retinoid X Receptor Antagonist 1, commonly referred to as RXR antagonist 1, is a compound that has garnered interest in the field of pharmacology due to its ability to modulate retinoid X receptor activity. Retinoid X receptors are nuclear receptors that play a critical role in regulating various biological processes, including cell differentiation, apoptosis, and metabolism. The classification of RXR antagonists typically falls into three categories: compounds with long-chain alkoxy groups, those with alternative side-chain groups, and compounds discovered through natural products or high-throughput screening methods .

Synthesis Analysis

The synthesis of RXR antagonist 1 involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the iodination of a precursor compound, which leads to the formation of an iodine derivative. This derivative can then undergo palladium-catalyzed reactions to yield the final antagonist product. For example, the synthesis begins with a methyl ester precursor that is transformed through electrophilic iodination, followed by reactions that replace the iodine atom with more complex functional groups .

The synthetic route is designed to be environmentally friendly and efficient, allowing for the production of both agonists and antagonists from common starting materials. This approach not only simplifies the synthesis but also enhances the potential for developing a library of RXR ligands .

Molecular Structure Analysis

The molecular structure of RXR antagonist 1 is characterized by distinct functional domains that contribute to its biological activity. Typically, these compounds include:

  • Hydrophobic domain: Often based on structures like tetramethyltetralin.
  • Acidic domain: Comprising aromatic carboxyl groups or similar functionalities.
  • Linker domain: Connecting the hydrophobic and acidic components.

The specific arrangement and electronic properties of these domains are crucial for the compound's interaction with retinoid X receptors . Structural studies often employ techniques like X-ray crystallography to elucidate the three-dimensional conformation of the antagonist.

Chemical Reactions Analysis

RXR antagonist 1 participates in several chemical reactions that are pivotal to its synthesis and functionality. Key reactions include:

  • Iodination: The introduction of iodine into specific positions on the precursor molecule enhances reactivity.
  • Palladium-catalyzed cross-coupling: This step allows for the formation of carbon-carbon or carbon-nitrogen bonds, critical for building complex structures.
  • Saponification: This reaction converts esters into acids, which can further react to form the desired functional groups in RXR antagonists .

These reactions are carefully controlled to optimize yield and purity during synthesis.

Mechanism of Action

The mechanism of action for RXR antagonist 1 involves its binding to retinoid X receptors, specifically targeting their ligand-binding domains. Upon binding, it inhibits receptor activation by preventing coactivator recruitment necessary for transcriptional activation. This action is crucial in pathways where RXRs form heterodimers with other nuclear receptors, regulating gene expression .

Studies have shown that RXR antagonists can selectively inhibit specific receptor subtypes without affecting others, showcasing their potential as targeted therapeutic agents .

Physical and Chemical Properties Analysis

RXR antagonist 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature.
  • Molecular weight: Varies depending on specific structural modifications but generally falls within a range suitable for biological activity.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to characterize these properties accurately .

Applications

The scientific applications of RXR antagonist 1 are diverse and significant:

  • Cancer Research: Due to its role in regulating cell growth and differentiation, RXR antagonists are studied for their potential in cancer therapies.
  • Metabolic Disorders: They may also play a role in managing conditions related to metabolism by modulating gene expression involved in metabolic pathways.
  • Drug Development: The compound serves as a lead structure for developing new medications targeting retinoid X receptors and related pathways .
Retinoid X Receptor (RXR) Biology and Pharmacological Targeting

RXR Structure-Function Relationships

Retinoid X Receptors (RXRs) belong to the nuclear receptor superfamily and exist as three isoforms: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). These isoforms share high sequence homology in their DNA-binding domains (DBD, ~85–95%) and ligand-binding domains (LBD, ~80–90%) but exhibit distinct tissue distributions. RXRα predominates in metabolic tissues (liver, kidney, intestine), RXRβ is ubiquitous, and RXRγ localizes to the brain and muscle [1] [8] [9].

Table 1: RXR Domain Architecture and Functions

DomainStructure/FunctionIsoform Specificity
AF-1 (Activation Function-1)N-terminal (A/B region); ligand-independent transcriptional activationVariable length; contributes to isoform-specific coactivator recruitment
DBD (DNA-Binding Domain)Contains two zinc fingers; binds hexad half-site (AGGTCA)Highly conserved (α, β, γ: >92% homology)
LBD (Ligand-Binding Domain)Helical sandwich (H1-H12); contains AF-2, dimerization interfaces, and ligand-binding pocketRXRα LBD crystallized first; conserved residues dictate ligand specificity

The LBD undergoes conformational changes upon ligand binding. Helix 12 (H12) repositions to form a charge clamp for coactivator recruitment (e.g., SRC-1) in agonists or enables corepressor binding (e.g., NCoR) in antagonists. The ligand-binding pocket (LBP) is predominantly hydrophobic, accommodating diverse ligands like 9-cis retinoic acid (agonist) or synthetic antagonists [1] [9] [10].

DNA Response Element Recognition Mechanisms

RXRs bind DNA as homodimers or heterodimers to direct repeats (DRs) of core hexad motifs (5′-AGGTCA-3′). Spacer length between repeats determines partner specificity:

Table 2: RXR Response Elements and Partner Specificity

Response ElementSpacer LengthPrimary Dimer PartnerTarget Genes
DR-11 bpRXR homodimer, PPARRAMP2, GDE1
DR-22 bpRARCRABP-II, RARβ
DR-33 bpVDRCYP24A1
DR-44 bpTR, LXRABCG1, SREBP-1c
DR-55 bpRARHOXA1

RXR homodimers preferentially bind DR-1 elements, while heterodimers recognize distinct spacers (e.g., RAR/RXR binds DR-2/DR-5; LXR/RXR binds DR-4) [1] [4] [9]. The DBD dimerization interface and LBD flexibility enable adaptation to spacer geometry, allowing selective gene regulation [2] [10].

RXR Dimerization Paradigms

Permissive vs. Non-Permissive Heterodimers

RXR forms heterodimers classified by ligand responsiveness:

  • Permissive Heterodimers (PPAR/RXR, LXR/RXR, FXR/RXR): RXR agonists (e.g., bexarotene) activate transcription even without partner ligands. This arises from weak corepressor binding to unliganded partners [1] [4] [8].
  • Non-Permissive Heterodimers (RAR/RXR, TR/RXR, VDR/RXR): RXR agonists alone cannot activate transcription. Ligand binding to the partner receptor (e.g., all-trans RA for RAR) releases corepressors (e.g., SMRT) and recruits coactivators [1] [9].

Table 3: RXR Heterodimer Classification and Functions

Heterodimer TypePartner ReceptorPermissivenessBiological Functions
PPAR/RXRPPARα/γ/δPermissiveFatty acid oxidation, glucose homeostasis
LXR/RXRLXRα/βPermissiveCholesterol efflux, lipogenesis
FXR/RXRFXRPermissiveBile acid homeostasis
RAR/RXRRARα/β/γNon-permissiveNeuronal differentiation, apoptosis

Homodimer and Tetramer Formation Dynamics

RXR homodimers form at high concentrations (>70 nM) and bind DR-1 elements. X-ray crystallography reveals a symmetric dimer interface involving helices H7-H10 (buried surface: ~1,830 Ų). Mutations (e.g., K361A, N382A) disrupt homodimerization but spare heterodimer function [2] [9]. Notably, RXRα forms tetramers in solution, stabilized by the N-terminal domain. Tetramer dissociation (e.g., by antagonists like UVI3003) enables DNA binding and transcriptional regulation, suggesting a novel anticancer mechanism [1] [9].

Rationale for RXR Antagonism in Disease Modulation

RXR antagonists suppress transcription by:

  • Blocking agonist-induced H12 repositioning, preventing coactivator recruitment.
  • Stabilizing RXR tetramers, limiting DNA binding [1] [9].Their therapeutic potential is highlighted in:
  • Metabolic Diseases: Antagonists (e.g., HX531) improve insulin sensitivity in diabetic KK-Ay mice by modulating RXR-PPARγ activity, reducing adipogenesis [7] [9].
  • Cancer: Antagonists (e.g., PA452) inhibit tRXRα (truncated RXRα)-dependent AKT activation, inducing apoptosis [1] [5].
  • Neuroinflammation: RXR antagonism reduces pro-inflammatory cytokine release in microglial models [10].

Properties

Product Name

RXR antagonist 1

IUPAC Name

1-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid

Molecular Formula

C28H33F3N2O3

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C28H33F3N2O3/c1-6-7-8-13-36-23-16-19-18(26(2,3)11-12-27(19,4)5)15-22(23)33-21-10-9-17(24(34)35)14-20(21)32-25(33)28(29,30)31/h9-10,14-16H,6-8,11-13H2,1-5H3,(H,34,35)

InChI Key

PFGPMEOWAJKLPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F

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